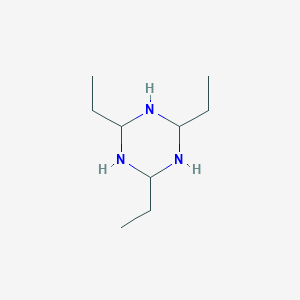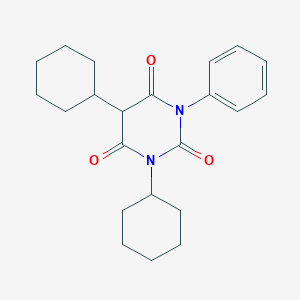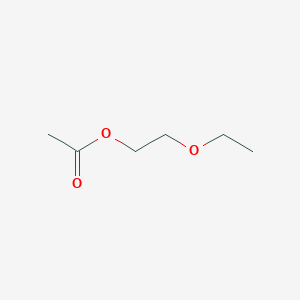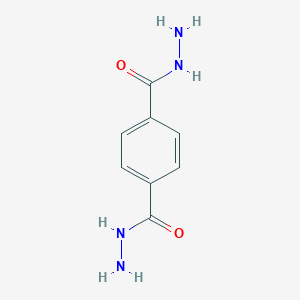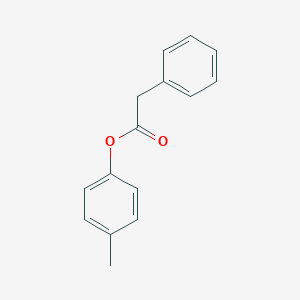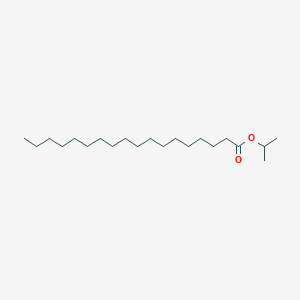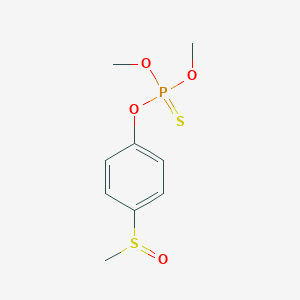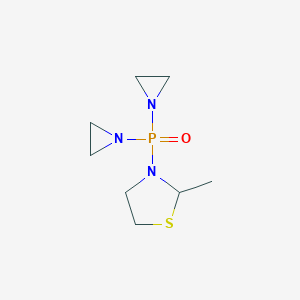
Imiphos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imiphos is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a phosphine-based compound that has been synthesized using a variety of methods. Imiphos has been shown to have a range of biochemical and physiological effects, which make it a promising tool for use in laboratory experiments. In
作用機序
The mechanism of action of Imiphos is not fully understood. However, it is believed that Imiphos acts as a reducing agent, donating electrons to other compounds. This makes it a useful tool in the synthesis of organic compounds and metal complexes.
生化学的および生理学的効果
Imiphos has been shown to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a potential tool for cancer therapy. Imiphos has also been shown to have antifungal and antibacterial properties. Additionally, Imiphos has been shown to have anti-inflammatory properties, making it a potential tool for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of Imiphos is its versatility. It can be used in a variety of laboratory experiments, including the synthesis of organic compounds and metal complexes. Additionally, Imiphos has a range of biochemical and physiological effects, making it a useful tool in the study of various diseases. However, there are also limitations to the use of Imiphos in laboratory experiments. For example, Imiphos can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on Imiphos. One area of interest is the development of new synthesis methods for Imiphos. Additionally, there is potential for the use of Imiphos in the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of Imiphos and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Imiphos is a promising tool for use in scientific research. Its versatility and range of biochemical and physiological effects make it a useful tool in a variety of laboratory experiments. Further research is needed to fully understand the potential applications of Imiphos and to develop new synthesis methods for this compound.
合成法
Imiphos can be synthesized using a variety of methods, including the reaction of triphenylphosphine with iodine and sodium azide. This method has been shown to be effective in producing high yields of Imiphos. Other methods include the reaction of triphenylphosphine with sulfur and the reaction of triphenylphosphine with sulfur dioxide.
科学的研究の応用
Imiphos has a range of potential applications in scientific research. It has been shown to be effective in the synthesis of a variety of organic compounds, including phosphine oxides and phosphine sulfides. Imiphos has also been used as a ligand in the synthesis of metal complexes. These metal complexes have been shown to have a range of applications in catalysis, including the catalytic reduction of carbon dioxide.
特性
CAS番号 |
1078-79-1 |
|---|---|
製品名 |
Imiphos |
分子式 |
C8H16N3OPS |
分子量 |
233.27 g/mol |
IUPAC名 |
3-[bis(aziridin-1-yl)phosphoryl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N3OPS/c1-8-11(6-7-14-8)13(12,9-2-3-9)10-4-5-10/h8H,2-7H2,1H3 |
InChIキー |
FJYYWRQKUXJNMW-UHFFFAOYSA-N |
SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
正規SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
同義語 |
is(1-aziridinyl)-2-methyl-3-thiazolidinyl phosphine oxide imifos imiphos Marcophan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






